molecular formula C13H14ClNO3S B2813769 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide CAS No. 1351645-23-2

2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide

Cat. No. B2813769
CAS RN: 1351645-23-2
M. Wt: 299.77
InChI Key: AJKLEEUTTCNHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .

Scientific Research Applications

Synthesis and Antitumor Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer properties. For instance, novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives displayed significant in vitro antitumor activity, highlighting the therapeutic potential of these compounds against a variety of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer (Sławiński et al., 2012).

Antimicrobial and Enzyme Inhibition

Compounds bearing the benzenesulfonamide moiety have also been synthesized and tested for their antibacterial potential and inhibitory activity against enzymes such as lipoxygenase. This suggests their utility in developing new antibacterial agents and enzyme inhibitors (Abbasi et al., 2017).

Antifungal and Anti-HIV Activities

The synthesis of benzensulfonamides with different substituents has been explored, showing diverse biological activities including anti-HIV and antifungal properties. This demonstrates the broad spectrum of pharmacological activities that can be targeted by modifying the benzenesulfonamide scaffold (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results for photodynamic therapy, a treatment method for cancer. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Molecular and Electronic Structure Analysis

The molecular and electronic structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been investigated, providing insights into the stereo-chemical characteristics and reactivity of these molecules. Such studies are crucial for understanding the properties and potential applications of new benzenesulfonamide derivatives in materials science and chemistry (Rublova et al., 2017).

properties

IUPAC Name

2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-9-7-11(10(2)18-9)8-15-19(16,17)13-6-4-3-5-12(13)14/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKLEEUTTCNHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.